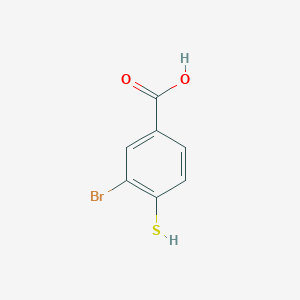

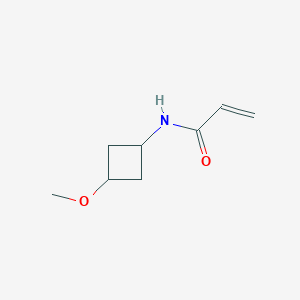

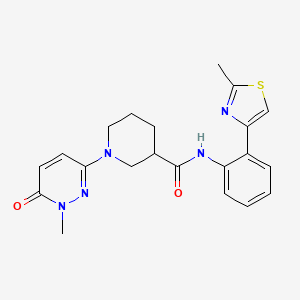

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been investigated for its potential use in cancer immunotherapy due to its ability to modulate the immune system.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that compounds structurally related to N-(3-chloro-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide demonstrate significant antitumor activity. For instance, analogs with specific substitutions have been screened for their effectiveness against murine tumors, showcasing good activity against various leukemia and sarcoma models. These compounds undergo metabolic activation to form metabolites, suggesting a mechanism for their antitumor effects. The pharmacokinetics of such compounds reveal rapid absorption and elimination in mice, which is critical for their potential therapeutic use (Stevens et al., 1987).

Cytotoxicity

Synthetic derivatives related to this chemical scaffold have been explored for their cytotoxic effects against cancer cell lines. Such studies are crucial for identifying new therapeutic agents capable of inhibiting cancer cell growth. A study on new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated in vitro cytotoxic activity, indicating the potential of these compounds in cancer treatment strategies (Hassan et al., 2014).

Modification to Reduce Metabolism

Further research into structurally similar compounds has focused on reducing metabolism mediated by aldehyde oxidase (AO), a significant challenge in drug development. By modifying the imidazo[1,2-a]pyrimidine core, scientists aim to enhance the stability and bioavailability of these compounds, potentially improving their therapeutic efficacy (Linton et al., 2011).

Antihypertensive Effects

The search for nonpeptide angiotensin II receptor antagonists has led to the development of N-(biphenylylmethyl)imidazoles, a series showing potent oral antihypertensive effects. These findings underscore the versatility of this chemical framework in creating new therapeutic agents for hypertension management (Carini et al., 1991).

Antimicrobial Activity

The antimicrobial potential of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives has been investigated, with some compounds displaying significant activity against various bacterial and fungal strains. Such research highlights the potential of these compounds in addressing the growing issue of antimicrobial resistance (Othman et al., 2020).

Propriétés

IUPAC Name |

N-(3-chloro-2-methylphenyl)-6-imidazol-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O/c1-10-11(16)3-2-4-12(10)18-15(22)13-5-6-14(20-19-13)21-8-7-17-9-21/h2-9H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCRTIOYLCXQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN=C(C=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide](/img/no-structure.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)

![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)